molecular formula C10H8FN3OS B2626329 N'-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide CAS No. 338780-86-2

N'-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide

Cat. No.: B2626329
CAS No.: 338780-86-2
M. Wt: 237.25
InChI Key: XFFDNVJYRQRDAH-UHFFFAOYSA-N
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Description

N'-(6-Fluoro-2-pyridinyl)-2-thiophenecarbohydrazide (CAS: 338780-86-2) is a heterocyclic carbohydrazide derivative with the molecular formula C₁₀H₈FN₃OS and a molecular weight of 237.26 g/mol . Structurally, it consists of a 2-thiophenecarbohydrazide backbone linked to a 6-fluoro-2-pyridinyl substituent. This compound belongs to a broader class of carbohydrazides, which are characterized by their hydrazide (-CONHNH₂) functional group.

Properties

IUPAC Name

N'-(6-fluoropyridin-2-yl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3OS/c11-8-4-1-5-9(12-8)13-14-10(15)7-3-2-6-16-7/h1-6H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFDNVJYRQRDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide typically involves the reaction of 6-fluoro-2-pyridinecarboxylic acid with thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbohydrazide group to amines or other reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbohydrazide derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a detailed comparison of N'-(6-Fluoro-2-pyridinyl)-2-thiophenecarbohydrazide with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR) Yield (%) Reference
This compound R₁ = 6-F-pyridinyl, R₂ = H 237.26 Not reported Not available Not reported
3-Amino-N'-(phenylmethylene)-2-thiophenecarbohydrazide (LASSBio-1660) R₁ = Ph, R₂ = NH₂ (C₃ position) 246.28 170–173 IR: 3049 (ν NH), 1639 (ν CO); ¹H-NMR: δ 11.30 (s, NH) 48
N'-(4-Chlorobenzylidene)-2-thiophenecarbohydrazide R₁ = 4-Cl-Ph, R₂ = H 265.02 Not reported ¹H NMR: δ 11.96 (s, NH), 8.43 (s, N=CH) 56
N'-(Benzylidene)-2-thiophenecarbohydrazide R₁ = Ph, R₂ = H 231.05 Not reported ¹H NMR: δ 11.90 (s, NH), 8.44 (s, N=CH) 63
3-Amino-N'-(4-bromophenylmethylene)-2-thiophenecarbohydrazide (LASSBio-1654) R₁ = 4-Br-Ph, R₂ = NH₂ 323.16 230–233 IR: 3290 (ν NH), 1637 (ν CO); ¹H-NMR: δ 11.29 (s, NH) 62
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide R₁ = substituted benzylidene, R₂ = Cl 543.22 Not reported IR: 3347 (ν NH), 1692 (ν CO); ¹³C NMR: δ 165 (CO) Not reported

Key Observations

Structural Variations: The 6-fluoro-2-pyridinyl substituent in the target compound distinguishes it from analogs with phenyl (e.g., LASSBio-1660) or halogenated benzylidene groups (e.g., 4-chlorobenzylidene in ). Pyridinyl groups may enhance solubility or metal-binding affinity compared to purely aromatic substituents. Amino-substituted derivatives (e.g., LASSBio-1660) exhibit lower melting points (~170–173°C) compared to brominated analogs (230–233°C), likely due to reduced molecular symmetry and weaker intermolecular forces .

Synthetic Efficiency: Yields vary significantly: Unsubstituted benzylidene derivatives (e.g., ) achieve higher yields (63%) compared to amino- or bromo-substituted analogs (48–62%) . This suggests steric or electronic effects influence reaction pathways.

Spectroscopic Trends: IR spectra: All compounds show strong carbonyl (ν CO) stretches near 1630–1645 cm⁻¹, confirming hydrazide formation. Amino-substituted derivatives display additional NH stretches (~3049–3369 cm⁻¹) . ¹H NMR: The N=CH proton (imine) resonates at δ 8.43–8.44 in benzylidene derivatives, while NH protons appear as singlets near δ 11.30–11.96 .

Biological and Coordination Potential: While direct biological data for the target compound are unavailable, analogs like LASSBio-1660 and its derivatives have been studied for β-adrenergic blocking and antitubercular activities . The 6-fluoro-pyridinyl group may enhance metabolic stability or receptor affinity compared to phenyl groups, as seen in fluorinated pharmaceuticals .

Biological Activity

N'-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Synthesis

The compound this compound belongs to a class of hydrazone derivatives that have shown promising biological properties. The synthesis typically involves the reaction of 6-fluoro-2-pyridinecarboxaldehyde with thiophene-2-carbohydrazide, followed by purification through recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazide-hydrazone derivatives, including this compound. These compounds have demonstrated significant antiproliferative effects against various human cancer cell lines.

Table 1: Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)12.5
BGC823 (Gastric)15.0
Eca109 (Esophageal)10.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited the highest potency against the Eca109 cell line, suggesting its potential as a therapeutic agent for esophageal cancer.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated, particularly against Staphylococcus aureus.

Table 2: Minimum Inhibitory Concentration (MIC) Against Bacteria

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus4

The MIC value indicates that the compound is effective at low concentrations, making it a candidate for further development as an antimicrobial agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins such as Bcl-2. Additionally, its interaction with bacterial membranes may disrupt cellular integrity, leading to cell death.

Case Studies and Research Findings

Several case studies have documented the biological activities of similar compounds within the hydrazone class, providing insights into their therapeutic potential:

  • Antitumor Studies : Research has shown that metal complexes of hydrazone derivatives exhibit enhanced cytotoxicity compared to their non-complexed forms. For instance, copper(II) complexes with similar structural motifs demonstrated significant antitumor activity in vitro.
  • Antimicrobial Research : A study focusing on thiophene-derived compounds reported that derivatives with similar structures showed promising results against multi-drug resistant strains of bacteria, reinforcing the potential of thiophene-containing compounds in antimicrobial therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide?

  • Methodological Answer : The compound is synthesized via condensation reactions. A validated approach involves reacting 2-thiophenecarbonyl chloride with 6-fluoro-2-pyridinylhydrazine under anhydrous conditions. Solvent choice (e.g., ethanol or THF) and temperature control (reflux at 70–80°C) are critical for yield optimization. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the hydrazide linkage (N–NH–C=O) and aromatic substituents. The 6-fluoro-pyridine moiety typically shows distinct downfield shifts for protons adjacent to fluorine.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., m/z 301.0636 for related derivatives) confirms molecular formula integrity .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles (e.g., N–C–C angles ≈117–121°) and packing interactions .

Q. What are the primary biological or chemical applications of this compound?

  • Methodological Answer : As a hydrazide derivative, it serves as:

  • Ligand for Metal Complexation : The thiophene and pyridine groups act as binding sites for transition metals (e.g., Cu(II), Ni(II)). Experimental design should vary pH (4–9) and metal salt concentrations to study coordination behavior .
  • Pharmacological Probes : Preliminary screening against microbial strains (e.g., E. coli, S. aureus) requires agar dilution assays with MIC (minimum inhibitory concentration) measurements .

Advanced Research Questions

Q. How to design experiments to evaluate metal-binding specificity and stability?

  • Methodological Answer :

  • pH-Dependent Studies : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands across pH gradients.
  • Stability Constants : Employ potentiometric titrations with automated titrators (e.g., Metrohm Titrando) to calculate logK values. Compare results with DFT-computed stability rankings .
  • Competitive Binding Assays : Introduce competing ligands (e.g., EDTA) to assess metal selectivity under physiological conditions.

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Variability : Validate compound purity via HPLC (≥95% purity threshold) before biological testing.
  • Assay Conditions : Standardize protocols (e.g., broth microdilution for antimicrobial tests) across labs. Replicate studies with positive controls (e.g., ciprofloxacin) to calibrate activity thresholds .
  • Structural Analogues : Compare activity trends with derivatives (e.g., nitro- or methoxy-substituted variants) to identify functional group contributions .

Q. What strategies optimize synthetic yield while minimizing side reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or bases (e.g., triethylamine) to accelerate condensation.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to reduce byproduct formation.
  • In Situ Monitoring : Use FT-IR to track carbonyl (C=O) and hydrazine (N–H) peak disappearance during reactions .

Q. How to investigate structure-activity relationships (SAR) for antimicrobial efficacy?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents on the pyridine (e.g., Cl, Br) or thiophene (e.g., methyl, nitro) rings.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., S. aureus dihydrofolate reductase) to predict binding affinities.
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ values) with bioactivity .

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